molecular formula C8H6N2O2 B1525366 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid CAS No. 945840-82-4

1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

Cat. No. B1525366
M. Wt: 162.15 g/mol
InChI Key: XTSUZZHBANMMDD-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound with the empirical formula C7H6N2 . It’s a solid substance with a molecular weight of 118.14 .


Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-c]pyridine consists of a pyridine ring fused with a pyrrole ring . The InChI code for this compound is 1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H .


Physical And Chemical Properties Analysis

1H-pyrrolo[2,3-c]pyridine is a solid substance . Its molecular weight is 118.14 , and its InChI code is 1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-5,9H .

Scientific Research Applications

Anticancer Activities

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . These compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
  • Methods of Application: The compounds were evaluated for their ability to inhibit tubulin polymerization and disrupt tubulin microtubule dynamics . Cell cycle studies and cell apoptosis analyses were also conducted .
  • Results: Among the compounds, 10t exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . It significantly caused G2/M phase cell cycle arrest and apoptosis .

Inhibition of Mitotic Kinase Monopolar Spindle 1 (MPS1)

  • Scientific Field: Structural Biology
  • Application Summary: 1H-Pyrrolo[3,2-c]pyridine inhibitors of MPS1, a crucial component of the spindle assembly checkpoint signal, were designed . MPS1 is aberrantly overexpressed in many human cancers, making it a target of significant interest in oncology .
  • Methods of Application: The inhibitors were designed based on structure-based design and cellular characterization of MPS1 inhibition .
  • Results: The chemical tool 65 (CCT251455) was found to stabilize an inactive conformation of MPS1, incompatible with ATP and substrate-peptide binding . It showed dose-dependent inhibition of MPS1 in an HCT116 human tumor xenograft model .

Antidiabetic Activities

  • Scientific Field: Pharmacology
  • Application Summary: Certain pyridine-containing compounds have been found to reduce blood glucose levels . This makes them potentially useful in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and diabetes .
  • Methods of Application: The compounds are administered to patients with elevated blood glucose levels, and their blood glucose levels are monitored over time .
  • Results: The compounds were found to effectively reduce blood glucose levels, suggesting potential benefits for patients with diabetes or other conditions involving elevated blood glucose .

Antiviral Activities

  • Scientific Field: Virology
  • Application Summary: Pyridine-containing compounds have been found to have antiviral properties . This makes them potentially useful in the treatment of viral infections .
  • Methods of Application: The compounds are administered to patients with viral infections, and their viral load is monitored over time .
  • Results: The compounds were found to effectively reduce viral load, suggesting potential benefits for patients with viral infections .

Colchicine-Binding Site Inhibitors

  • Scientific Field: Medicinal Chemistry
  • Application Summary: A new series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed and synthesized as colchicine-binding site inhibitors . These compounds displayed moderate to excellent antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro .
  • Methods of Application: The compounds were evaluated for their ability to inhibit tubulin polymerization and disrupt tubulin microtubule dynamics . Cell cycle studies and cell apoptosis analyses were also conducted .
  • Results: Among the compounds, 10t exhibited the most potent activities against three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . It significantly caused G2/M phase cell cycle arrest and apoptosis .

Fibroblast Growth Factor Receptor Inhibitors

  • Scientific Field: Structural Biology
  • Application Summary: A series of 1H-pyrrolo[2,3-b]pyridine derivatives with potent activities against FGFR1, 2, and 3 were reported . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors . Therefore, targeting FGFRs represents an attractive strategy for cancer therapy .
  • Methods of Application: The inhibitors were designed based on structure-based design and cellular characterization of FGFR inhibition .
  • Results: Among them, compound 4h exhibited potent FGFR inhibitory activity (FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively) . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis .

Safety And Hazards

The safety information for 1H-pyrrolo[2,3-c]pyridine indicates that it is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Skin Irrit. 2 - STOT SE 3 . The precautionary statements include P261 - P264 - P280 - P301 + P312 - P302 + P352 - P305 + P351 + P338 .

Future Directions

The development of 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFR has been identified as a promising area of research, given the essential role of FGFR signaling pathway in various types of tumors . Further optimization of these compounds could lead to more effective cancer therapeutics .

properties

IUPAC Name

1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2/c11-8(12)7-6-5(1-3-9-6)2-4-10-7/h1-4,9H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTSUZZHBANMMDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10696650
Record name 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid

CAS RN

945840-82-4
Record name 1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10696650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

1H-Pyrrolo[2,3-c]pyridine-7-carboxylic acid methyl ester (example E1, 50 mg, 0.28 mmol) was dissolved in THF (0.57 mL) and treated with 2 M aq. potassium hydroxide solution (0.57 mL, 1.1 mmol), then after 1 h acidified with 2M aq. hydrochloric acid solution and extracted with dichloromethane. The aqueous layer was evaporated and the residue was taken up in methanol and the residue was taken up in methanol and filtered. The filtrate was evaporated to afford the title compound (71 mg), which contained an unspecified amount of potassium chloride. MS (EI) 118.1 (100), 162.1 (53, M+); 1H-NMR (300 MHz, CD3OD): 8.30-8.25 (m, 2H), 8.24 (d, J=3.0, 1H), 7.07 (d, J=3.0, 1H).
Quantity
50 mg
Type
reactant
Reaction Step One
Name
Quantity
0.57 mL
Type
solvent
Reaction Step One
Quantity
0.57 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
A Regueiro-Ren, QM Xue, JJ Swidorski… - Journal of medicinal …, 2013 - ACS Publications
A series of highly potent HIV-1 attachment inhibitors with 4-fluoro-6-azaindole core heterocycles that target the viral envelope protein gp120 has been prepared. Substitution in the 7-…
Number of citations: 61 pubs.acs.org
B Lagu, X Wu, S Kulkarni, R Paul… - Journal of medicinal …, 2022 - ACS Publications
CD38 is one of the major nicotinamide adenine dinucleotide (NAD + )- and nicotinamide adenine dinucleotide phosphate (NADP + )-consuming enzymes in mammals. NAD + , NADP + …
Number of citations: 5 pubs.acs.org

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